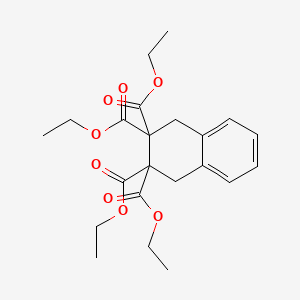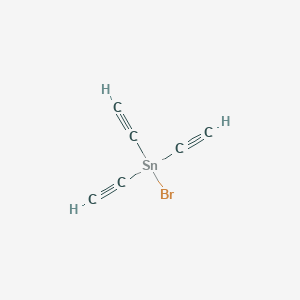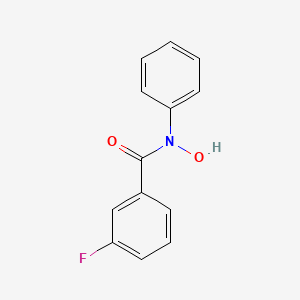
Benz(a)anthracene-6-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-6-methanol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methanol group attached to the sixth position of the benz(a)anthracene structure. Benz(a)anthracene itself is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-6-methanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide or potassium permanganate, followed by reduction to yield the methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions: Benz(a)anthracene-6-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form benz(a)anthracene-6-carboxylic acid.
Reduction: The aromatic rings can be hydrogenated under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens with Lewis acid catalysts for halogenation
Major Products:
Oxidation: Benz(a)anthracene-6-carboxylic acid.
Reduction: Partially or fully hydrogenated benz(a)anthracene derivatives.
Substitution: Various substituted benz(a)anthracene derivatives depending on the reagents used
Applications De Recherche Scientifique
Benz(a)anthracene-6-methanol has several applications in scientific research:
Mécanisme D'action
The biological effects of benz(a)anthracene-6-methanol are primarily due to its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can bind to nucleic acids and proteins .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Dibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic potential.
Tetracene (benz(b)anthracene): A structurally related compound with different electronic properties.
Uniqueness: Benz(a)anthracene-6-methanol is unique due to the presence of the methanol group, which alters its chemical reactivity and biological interactions compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
78996-88-0 |
|---|---|
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
benzo[a]anthracen-6-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-16-9-15-7-3-4-8-17(15)19-11-14-6-2-1-5-13(14)10-18(16)19/h1-11,20H,12H2 |
Clé InChI |
NOBFGZIGAOPASK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC4=CC=CC=C4C3=CC2=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


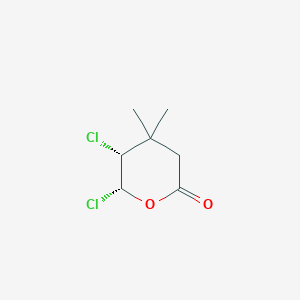
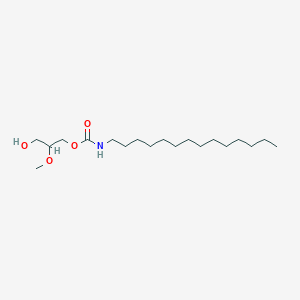
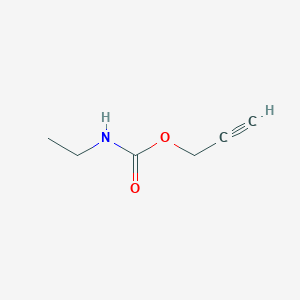
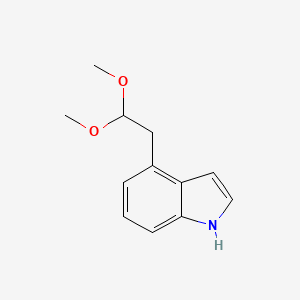
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
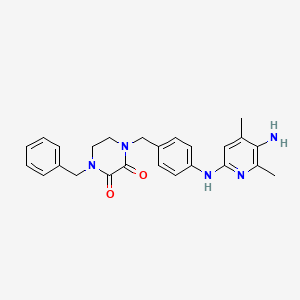
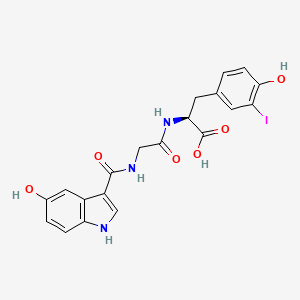
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
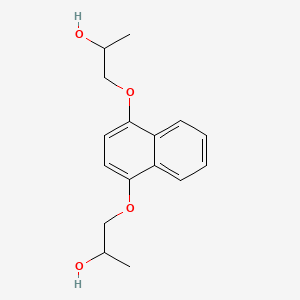

![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
